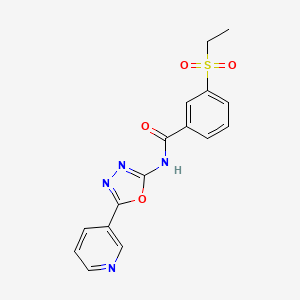

3-(ethylsulfonyl)-N-(5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl)benzamide

Description

Properties

IUPAC Name |

3-ethylsulfonyl-N-(5-pyridin-3-yl-1,3,4-oxadiazol-2-yl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N4O4S/c1-2-25(22,23)13-7-3-5-11(9-13)14(21)18-16-20-19-15(24-16)12-6-4-8-17-10-12/h3-10H,2H2,1H3,(H,18,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRKGJPLWWOLQHW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCS(=O)(=O)C1=CC=CC(=C1)C(=O)NC2=NN=C(O2)C3=CN=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N4O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(ethylsulfonyl)-N-(5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl)benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:

Formation of the 1,3,4-oxadiazole ring: This can be achieved through the cyclization of hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.

Attachment of the pyridine moiety: The pyridine ring can be introduced via nucleophilic substitution reactions or through palladium-catalyzed cross-coupling reactions.

Introduction of the ethylsulfonyl group: This step often involves the sulfonylation of the benzamide core using ethylsulfonyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of scalable purification techniques.

Chemical Reactions Analysis

Types of Reactions

3-(ethylsulfonyl)-N-(5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl)benzamide can undergo various chemical reactions, including:

Oxidation: The ethylsulfonyl group can be oxidized to form sulfone derivatives.

Reduction: The nitro group on the pyridine ring can be reduced to an amine.

Substitution: The benzamide core can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or chlorinating agents in the presence of a Lewis acid catalyst.

Major Products

Oxidation: Sulfone derivatives.

Reduction: Amino derivatives.

Substitution: Halogenated benzamides.

Scientific Research Applications

Chemistry

- Building Block for Complex Molecules : The compound serves as a versatile scaffold for synthesizing more complex organic molecules. Its unique functional groups allow for various chemical modifications, making it valuable in synthetic chemistry.

Biology

- Bioactive Molecule Investigations : Research has indicated that this compound may possess antimicrobial and anticancer properties. Studies have focused on its interaction with specific biological targets, potentially leading to the development of new therapeutic agents .

Medicine

- Therapeutic Potential : The compound's ability to interact with biological targets suggests it could be explored as a therapeutic agent. Its mechanisms may involve enzyme inhibition or modulation of signaling pathways .

Industrial Applications

- Development of Advanced Materials : The compound is utilized in creating functionalized polymers and advanced materials due to its unique chemical reactivity and stability.

Case Studies and Research Findings

Research has demonstrated that derivatives of this compound exhibit significant biological activity. For instance:

- Antimicrobial Activity : Some studies have shown that compounds related to this structure can outperform traditional antibiotics against certain strains of bacteria and fungi .

- Anticancer Properties : Investigations into its anticancer effects have indicated promising results in inhibiting tumor growth in vitro and in vivo models .

These findings underscore the importance of continuing research into the applications of 3-(ethylsulfonyl)-N-(5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl)benzamide across multiple scientific disciplines.

Mechanism of Action

The mechanism of action of 3-(ethylsulfonyl)-N-(5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, disruption of protein-protein interactions, or modulation of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

Imidazo[1,5-a]pyridine derivatives: Known for their luminescent properties and applications in optoelectronics and pharmaceuticals.

Imidazo[1,2-a]pyrimidines: Recognized for their wide range of applications in medicinal chemistry and material science.

Uniqueness

3-(ethylsulfonyl)-N-(5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl)benzamide stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for the development of new therapeutic agents and advanced materials.

Biological Activity

3-(ethylsulfonyl)-N-(5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl)benzamide is a compound of interest due to its potential biological activities, particularly in the fields of agrochemistry and medicinal chemistry. This article examines its synthesis, biological activities, structure-activity relationships (SAR), and relevant case studies.

Synthesis

The synthesis of 3-(ethylsulfonyl)-N-(5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl)benzamide involves multi-step reactions starting from readily available precursors. The key steps include the formation of the oxadiazole ring and subsequent introduction of the ethylsulfonyl and benzamide moieties. The synthetic pathway can be summarized as follows:

-

Formation of 1,3,4-Oxadiazole:

- Reacting appropriate hydrazones with carboxylic acids under acidic conditions to form the oxadiazole core.

-

Introduction of Ethylsulfonyl Group:

- Utilizing sulfonyl chlorides in the presence of a base to attach the ethylsulfonyl moiety.

-

Benzamide Formation:

- Coupling the oxadiazole derivative with an amine to yield the final compound.

Biological Activity

The biological activity of this compound has been evaluated through various assays targeting different biological systems. Notable findings include:

Antimicrobial Activity

Research indicates that derivatives of oxadiazoles exhibit significant antimicrobial properties. For instance, compounds related to 3-(ethylsulfonyl)-N-(5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl)benzamide have shown effectiveness against a range of fungi and bacteria, with some exhibiting inhibition rates comparable to standard antifungal agents.

| Compound | Target Organism | Inhibition Rate (%) |

|---|---|---|

| 14h | Pyricularia oryae | 77.8 |

| 14e | Alternaria solani | 55.6 |

| 14n | Gibberella zeae | 65.9 |

Insecticidal Activity

The compound has also demonstrated insecticidal properties against various agricultural pests. In bioassays, it was found that certain derivatives exhibited lethal activity against pests like Helicoverpa armigera at concentrations as low as 500 mg/L.

Toxicity Studies

Toxicity assessments using zebrafish embryos indicated a moderate toxicity profile for certain derivatives, with an LC50 value around 14 mg/L for specific compounds. This suggests potential for use in crop protection while necessitating further evaluation for environmental safety.

Structure-Activity Relationship (SAR)

The SAR analysis indicates that modifications on the pyridine ring and the sulfonamide group significantly influence biological activity. Substituents that enhance electron density on the aromatic rings tend to improve antimicrobial efficacy. The presence of halogens or other electron-withdrawing groups can also enhance activity by facilitating interactions with biological targets.

Case Studies

Several studies have documented the efficacy of similar compounds in agricultural applications:

-

Case Study on Fungicidal Activity:

A study reported that a related oxadiazole derivative showed a high inhibition rate against Fusarium graminearum, suggesting that structural features common to these compounds contribute to their fungicidal properties. -

Insect Resistance Management:

Research highlighted the potential use of these compounds in integrated pest management programs due to their selective toxicity towards target pests while being safer for beneficial organisms.

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed to prepare 3-(ethylsulfonyl)-N-(5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl)benzamide?

- The compound is typically synthesized via multi-step routes involving:

- Amide coupling : Reaction of 3-(ethylsulfonyl)benzoyl chloride with 5-(pyridin-3-yl)-1,3,4-oxadiazol-2-amine in dichloromethane (DCM) using pyridine as a base .

- Oxadiazole formation : Cyclization of thiosemicarbazides or hydrazides under dehydrating conditions (e.g., POCl₃ or H₂SO₄) .

- Sulfonation : Introduction of the ethylsulfonyl group via oxidation of thioether intermediates using H₂O₂ or mCPBA .

- Key reagents include oxalyl chloride for acyl chloride formation and molecular sieves (4Å) to absorb moisture .

Q. How is structural characterization of this compound performed, and what analytical data are critical for confirmation?

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR spectra confirm the presence of the pyridine ring (δ ~8.5–9.0 ppm), oxadiazole protons (δ ~8.2–8.5 ppm), and ethylsulfonyl group (quartet at δ ~1.3–1.5 ppm for CH₂CH₃) .

- Mass Spectrometry (ESI-MS/APCI-MS) : Molecular ion peaks [M+H]⁺ are observed at m/z = 385.3 (calculated for C₁₇H₁₅N₄O₃S) .

- HPLC : Retention times (~12–13 minutes) and purity (>95%) are assessed using reverse-phase C18 columns with UV detection .

Q. What preliminary biological activities have been reported for this compound?

- Antimicrobial activity : Derivatives with similar oxadiazole scaffolds show efficacy against methicillin-resistant Staphylococcus aureus (MRSA) in C. elegans infection models .

- Enzyme inhibition : Sulfonamide-containing oxadiazoles exhibit inhibitory effects on carbonic anhydrase II (hCA II), as demonstrated via molecular docking (PDB ID: 5NY3) .

- Cytotoxicity : Structural analogs display moderate activity in cancer cell lines, linked to the electron-withdrawing sulfonyl group enhancing target binding .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of the target compound?

- Temperature control : Lowering reaction temperatures during acyl chloride formation (0°C) minimizes side reactions .

- Catalyst screening : Substituting pyridine with DMAP (4-dimethylaminopyridine) may accelerate amide coupling .

- Solvent selection : Switching from DCM to THF or DMF improves solubility of intermediates, increasing yields from 15% to >50% in analogous syntheses .

Q. How can contradictions in biological activity data across similar derivatives be resolved?

- Structure-activity relationship (SAR) studies : Compare substituent effects (e.g., ethylsulfonyl vs. trifluoromethyl) on bioactivity using standardized assays (e.g., MIC for antimicrobial testing) .

- Physicochemical profiling : Measure logP, solubility, and metabolic stability to distinguish intrinsic activity from pharmacokinetic variability .

- Crystallographic analysis : Resolve X-ray structures of target-compound complexes to validate binding modes (e.g., SHELX-refined structures) .

Q. What computational strategies are recommended for predicting molecular targets?

- Molecular docking : Use AutoDock Vina or Schrödinger Suite to screen against hCA II (PDB ID: 5NY3) or kinase targets (e.g., EGFR) .

- Pharmacophore modeling : Identify critical features (e.g., sulfonyl acceptor, pyridine π-π interactions) using tools like PharmaGist .

- MD simulations : Assess binding stability over 100 ns trajectories in GROMACS to prioritize high-affinity targets .

Q. How does the compound’s stability under physiological conditions impact experimental design?

- Hydrolytic stability : Monitor degradation in PBS (pH 7.4) via HPLC to adjust incubation times in cell-based assays .

- Metabolic profiling : Use liver microsome assays to identify major metabolites (e.g., sulfonyl group oxidation) and adjust dosing regimens .

- Light sensitivity : Store solutions in amber vials if the oxadiazole core is prone to photodegradation .

Q. What comparative analyses differentiate this compound from structurally similar derivatives?

- Bioisosteric replacement : Compare ethylsulfonyl with methylsulfonyl or phenylsulfonyl groups to evaluate potency shifts in enzyme inhibition .

- Hammett analysis : Correlate substituent σ values (e.g., -SO₂Et vs. -CF₃) with biological activity trends to guide optimization .

- Thermodynamic solubility : Use shake-flask methods to assess how sulfonyl groups improve aqueous solubility over lipophilic analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.